2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide
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Overview
Description
2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyano group and a thietan ring.
Preparation Methods
The synthesis of 2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano group into other functional groups.
Substitution: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation and substitution reactions.
Common reagents used in these reactions include triethylamine, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: Researchers use it to study the biological activities of cyanoacetamide derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide involves its interaction with molecular targets and pathways. The cyano group and the thietan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
2-Cyano-N-(2-nitrophenyl)acetamide: Known for its use in the synthesis of thiophene derivatives.
N-aryl cyanoacetamides: These compounds are widely used in the synthesis of heterocyclic compounds and have diverse biological activities.
Properties
IUPAC Name |
2-cyano-N-(2,2-dimethylthietan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6(4-10)8(12)11-7-5-13-9(7,2)3/h6-7H,5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZXBVWXXTFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)NC1CSC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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